molecular formula C27H28BF2N5O3 B14780571 6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide

6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide

Cat. No.: B14780571
M. Wt: 519.4 g/mol
InChI Key: ZVFMPFVUXXIACM-UHFFFAOYSA-N
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Description

6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a cyano group, difluorophenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the cyano group: This step may involve the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Attachment of the difluorophenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a difluorophenyl boronic acid derivative.

    Incorporation of the dioxaborolane moiety: This step may involve the use of a boronic ester and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of 6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide would depend on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.

    Therapeutic effects: The compound may interfere with specific cellular pathways, leading to desired therapeutic outcomes, such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide: can be compared with other pyrazine derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties such as enhanced biological activity, improved stability, or specific reactivity in chemical reactions.

Properties

Molecular Formula

C27H28BF2N5O3

Molecular Weight

519.4 g/mol

IUPAC Name

6-cyano-N-[1-(3,4-difluorophenyl)ethyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]pyrazine-2-carboxamide

InChI

InChI=1S/C27H28BF2N5O3/c1-16(18-8-11-21(29)22(30)12-18)34-25(36)23-24(33-15-20(13-31)35-23)32-14-17-6-9-19(10-7-17)28-37-26(2,3)27(4,5)38-28/h6-12,15-16H,14H2,1-5H3,(H,32,33)(H,34,36)

InChI Key

ZVFMPFVUXXIACM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=NC=C(N=C3C(=O)NC(C)C4=CC(=C(C=C4)F)F)C#N

Origin of Product

United States

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